molecular formula C16H12N2O3 B11550974 N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11550974
M. Wt: 280.28 g/mol
InChI Key: XJWICODCRSXEBQ-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide: is a heterocyclic compound that combines a pyridine ring with a chromene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and chromene structures in the molecule suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 5-methyl-2-aminopyridine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both pyridine and chromene moieties. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chromene ring adds additional sites for chemical modification and potential interactions with biological targets, enhancing its utility in research and development .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10-6-7-14(17-9-10)18-15(19)12-8-11-4-2-3-5-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19)

InChI Key

XJWICODCRSXEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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